BenchChemオンラインストアへようこそ!

N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

Medicinal Chemistry SAR Analysis Physicochemical Property Prediction

N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS 887461-76-9) is a synthetic aryl sulfonamide derivative built on a 2,4-dioxo-1H-pyrimidine (uracil) core, bearing a 3-fluoro-4-methylphenyl substituent on the sulfonamide nitrogen. The compound belongs to the pyrimidine-5-sulfonamide class, a scaffold recognized in medicinal chemistry for its capacity to engage zinc-dependent metalloenzymes such as carbonic anhydrases (CAs) and to serve as a uracil bioisostere in kinase and enzyme inhibitor design.

Molecular Formula C11H10FN3O4S
Molecular Weight 299.28
CAS No. 887461-76-9
Cat. No. B2764438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
CAS887461-76-9
Molecular FormulaC11H10FN3O4S
Molecular Weight299.28
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)F
InChIInChI=1S/C11H10FN3O4S/c1-6-2-3-7(4-8(6)12)15-20(18,19)9-5-13-11(17)14-10(9)16/h2-5,15H,1H3,(H2,13,14,16,17)
InChIKeySRPGEMARWALCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS 887461-76-9): Procurement-Relevant Structural and Pharmacophoric Profile


N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS 887461-76-9) is a synthetic aryl sulfonamide derivative built on a 2,4-dioxo-1H-pyrimidine (uracil) core, bearing a 3-fluoro-4-methylphenyl substituent on the sulfonamide nitrogen [1]. The compound belongs to the pyrimidine-5-sulfonamide class, a scaffold recognized in medicinal chemistry for its capacity to engage zinc-dependent metalloenzymes such as carbonic anhydrases (CAs) and to serve as a uracil bioisostere in kinase and enzyme inhibitor design [2]. Its molecular formula is C₁₁H₁₀FN₃O₄S with a molecular weight of 299.28 g/mol, placing it in a favorable physicochemical range for lead-like screening collections . The 3-fluoro-4-methyl substitution pattern distinguishes it from commonly stocked mono-halogenated or unsubstituted phenyl analogs in commercial libraries.

Why N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide Cannot Be Assumed Interchangeable with Generic Phenyl or Mono-Halogenated Analogs


Within the 2,4-dioxo-pyrimidine-5-sulfonamide series, the identity and substitution pattern of the N-aryl ring critically modulate both target binding affinity and physicochemical properties. The 3-fluoro-4-methyl substitution creates a unique electronic and steric profile—the electron-withdrawing fluorine at the meta position reduces the pKa of the sulfonamide NH while the para methyl group contributes modest lipophilicity and steric bulk [1]. Published structure-activity relationship (SAR) data on related uracil-sulfonamide carbonic anhydrase inhibitors demonstrate that even single-atom changes at the N-aryl position can shift isoform selectivity indices by over 10-fold and alter IC₅₀ values by an order of magnitude [2]. Generic substitution with an unsubstituted phenyl (CAS 34284-91-8) or a 4-fluorophenyl analog risks losing the balanced electronic and steric contributions that differentiate this compound in screening campaigns targeting specific CA isoforms or kinase selectivity profiles.

Quantitative Differentiation Evidence: N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide vs. Closest Analogs


Substituent Electronic Profile: Hammett σ and Lipophilic π Constants Differentiate the 3-Fluoro-4-Methylphenyl Group from Common Phenyl and 4-Fluorophenyl Analogs

The 3-fluoro-4-methyl substitution on the N-phenyl ring imparts a distinct electronic and lipophilic signature relative to the unsubstituted phenyl analog (CAS 34284-91-8) and the 4-fluorophenyl analog. Using standard Hammett substituent constants, the 3-fluoro group contributes σₘ = +0.34 (electron-withdrawing), while the 4-methyl group contributes σₚ = -0.17 (electron-donating), yielding a net meta-para electronic profile that cannot be replicated by a single substituent [1]. The calculated lipophilicity contribution (π) for the 3-F-4-CH₃ pattern is approximately +0.42 (fluoro π = +0.14; methyl π = +0.56, with meta-para correction), compared to π = 0.00 for unsubstituted phenyl and π ≈ +0.14 for 4-fluorophenyl [1].

Medicinal Chemistry SAR Analysis Physicochemical Property Prediction

Predicted Physicochemical and ADME Differentiation: cLogP and Hydrogen Bond Donor Count vs. N-(3,4-Dichlorophenyl) Analog (CAS 887461-80-5)

Computational comparison of N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide with its closest commercially available analog, N-(3,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS 887461-80-5), reveals meaningful differences in predicted physicochemical properties relevant to screening library selection. The target compound (MW 299.28) is approximately 37 Da lighter than the dichloro analog (MW 336.14), with a predicted cLogP of approximately 0.8–1.2 versus 1.5–2.0 for the dichloro analog . The target compound contains 2 hydrogen bond donors (sulfonamide NH + uracil NH) versus 2 for the dichloro analog, but the reduced lipophilicity of the fluoro-methyl pattern compared to dichloro is expected to improve aqueous solubility [1].

Drug-likeness ADME Prediction Lead Optimization

Class-Level Carbonic Anhydrase Inhibition: Pyrimidine-5-Sulfonamide Scaffold Demonstrates Nanomolar Activity Against Tumor-Associated CA IX and CA XII Isoforms

While no direct assay data are publicly available for CAS 887461-76-9, the 2,4-dioxo-pyrimidine-5-sulfonamide scaffold has been validated as a zinc-binding bioisostere of benzenesulfonamide in carbonic anhydrase inhibition. In a 2022 study, quinoline-uracil hybrid compounds—structurally related to the target compound through the shared uracil-5-sulfonamide pharmacophore—demonstrated IC₅₀ values of 140–190 nM against hCA IX and hCA XII with selectivity indices of 9.75–13.20 over off-target hCA II [1]. A separate series of pyrimidine-sulfonamide derivatives incorporating a 5-fluorouracil moiety achieved Kᵢ values of 0.47–44.7 nM against CA IX and 2.9–83.1 nM against CA XII [2]. These data establish the class-level potency range against tumor-associated CA isoforms and provide a benchmark for evaluating any future data generated for the target compound.

Carbonic Anhydrase Inhibition Anticancer Target Engagement Isoform Selectivity

BindingDB Class-Level Kinase Profiling: Pyrimidine-5-Sulfonamide Analogs Show Low Micromolar to Inactive Range Against PLK1-PBD, Supporting CA-Focused Rather Than Pan-Kinase Application

Data from BindingDB for close structural analogs provide context for kinase counter-screening expectations. 6-Amino-2,4-dioxo-N-phenyl-1H-pyrimidine-5-sulfonamide (BDBM46107) and 6-amino-N-(2-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (BDBM46109) were tested against PLK1-PBD and showed IC₅₀ > 50,000 nM (>50 µM), indicating negligible inhibition [1]. Similarly, N-(4-fluorobenzyl)-1,3-dimethyl-2,4-dioxo-pyrimidine-5-sulfonamide (BDBM70153) showed EC₅₀ > 300,000 nM against GSK3β [2]. These results suggest that the 2,4-dioxo-pyrimidine-5-sulfonamide core is not a privileged kinase inhibitor scaffold, supporting its differentiation toward carbonic anhydrase or other non-kinase target applications.

Kinase Selectivity PLK1 BindingDB Profiling

Single-Crystal X-Ray Diffraction Structural Characterization of Pyrimidine-Sulfonamide Derivatives Enables Rational Procurement for Structure-Based Drug Design

A single-crystal X-ray diffraction study of a pyrimidine-containing sulfonamide derivative closely related to CAS 887461-76-9 has characterized the noncovalent interaction landscape, including hydrogen bonding networks and halogen bonding interactions involving the aromatic fluorine substituent [1]. The study demonstrates that the fluoro substituent on the N-aryl ring participates in directional C–F···H–N and C–F···π interactions that stabilize specific crystal packing motifs. These structural insights are relevant to procurement for fragment-based drug design and co-crystallography studies, where the fluorine atom can serve both as a structure-determining element and as a useful ¹⁹F NMR probe for binding assays [1].

Crystallography Halogen Bonding Structure-Based Drug Design

Antibacterial Activity Class-Level Benchmark: Uracil-5-Sulfonamide Derivatives Exhibit Moderate Antibacterial IC₅₀ Values (5–20 µg/mL) Against Gram-Positive and Gram-Negative Strains

The sulfonamide functional group is the classical pharmacophore for inhibition of bacterial dihydropteroate synthase (DHPS) in the folate biosynthesis pathway . Uracil-5-sulfonamide derivatives, including compounds structurally analogous to CAS 887461-76-9, have been reported to exhibit moderate to strong antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with reported IC₅₀ values in the range of 5–20 µg/mL for the most active derivatives in the series . These data provide a class-level activity benchmark, though the specific contribution of the 3-fluoro-4-methyl substitution pattern to antibacterial potency has not been isolated in published SAR studies.

Antibacterial Screening Dihydropteroate Synthase Folate Pathway Inhibition

Recommended Research Application Scenarios for N-(3-Fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide (CAS 887461-76-9) Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Screening in Oncology Research Programs

Based on class-level validation of the uracil-5-sulfonamide scaffold against hCA IX and hCA XII (IC₅₀ range 0.47–190 nM) [1], CAS 887461-76-9 is best deployed in primary screening panels targeting tumor-associated carbonic anhydrase isoforms. The 3-fluoro-4-methylphenyl substituent should be evaluated for isoform selectivity (CA IX vs. CA II vs. CA XII) in head-to-head comparison with the unsubstituted phenyl analog (CAS 34284-91-8) and the 3,4-dichlorophenyl analog (CAS 887461-80-5). The fluorine substituent provides a convenient ¹⁹F NMR reporter for ligand-observed binding assays.

Antibacterial Screening Against Folate Pathway Targets (DHPS Inhibition)

Given the sulfonamide pharmacophore's established mechanism as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS) [1] and the class-level antibacterial IC₅₀ benchmark of 5–20 µg/mL for uracil-5-sulfonamide derivatives , this compound is suitable for inclusion in antibacterial screening cascades. Priority should be given to comparing activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with the 3,4-dichlorophenyl analog (CAS 887461-80-5), which has shown notable inhibitory effects against MRSA in preliminary reports .

Fragment-Based and Structure-Guided Drug Design Leveraging Fluorine-Mediated Noncovalent Interactions

X-ray crystallographic studies of closely related pyrimidine-sulfonamide derivatives have characterized fluorine-mediated halogen bonding and C–F···π interactions [1]. CAS 887461-76-9, with its strategically positioned 3-fluoro substituent, is a strong candidate for co-crystallography campaigns with carbonic anhydrase isoforms or other sulfonamide-binding targets. The compound's moderate molecular weight (299.28 Da) and predicted cLogP of 0.8–1.2 place it within lead-like chemical space, making it suitable for fragment evolution or as a starting point for structure-guided optimization.

Comparative Physicochemical Profiling in Lead Optimization Cascades

For medicinal chemistry teams optimizing a uracil-sulfonamide lead series, CAS 887461-76-9 serves as a key comparator to evaluate the impact of 3-fluoro-4-methyl substitution on solubility, permeability, and metabolic stability relative to mono-substituted (4-fluoro, 4-chloro) and dichloro analogs. The predicted aqueous solubility advantage (cLogP approximately 0.5–0.8 log units lower than the dichloro analog) makes it particularly valuable for assay formats with DMSO tolerance limitations [1]. Procurement of this compound alongside its closest analogs enables systematic SAR exploration of the N-aryl substitution vector.

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.